XL-820
Descripción
XL-820 is a multi-targeted tyrosine kinase inhibitor (TKI) with activity against vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit . It belongs to a class of small-molecule inhibitors designed to disrupt oncogenic signaling pathways, particularly in cancers driven by angiogenesis (via VEGFR/PDGFR) and proliferative mutations (via c-Kit). While its precise chemical structure remains undisclosed in publicly available literature, its pharmacological profile aligns with other ATP-competitive kinase inhibitors that bind to the kinase domain, blocking phosphorylation and downstream signaling . Early-phase studies (circa 2005) positioned XL-820 as a candidate for solid tumors and hematologic malignancies, though its clinical development trajectory remains less documented compared to approved analogs like sunitinib or imatinib .
Propiedades
Nombre IUPAC |
NONE |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
XL820; XL 820; XL-820; XL820001 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Target Selectivity and Mechanisms
The therapeutic efficacy of TKIs hinges on their target specificity and off-target effects. Below is a comparative analysis of XL-820 and key analogs:
Table 1: Target Profiles of XL-820 and Related Inhibitors
Key Observations :
- XL-820 shares overlapping targets with sunitinib and axitinib but lacks Flt3 inhibition, a target critical in acute myeloid leukemia (AML).
- Sunitinib’s broader target spectrum (including RET) correlates with its use in renal cell carcinoma (RCC) and neuroendocrine tumors, whereas axitinib’s VEGFR selectivity reduces off-target toxicity but limits its application to RCC .
- Imatinib and nilotinib prioritize bcr-abl inhibition, making them first-line therapies for chronic myeloid leukemia (CML), whereas XL-820’s lack of bcr-abl activity restricts its utility in this domain .
Preclinical and Clinical Efficacy
While direct comparative trials are absent, inferred data from target profiles and preclinical studies reveal:
- Anti-angiogenic Potency : In vitro models suggest XL-820’s VEGFR-2 inhibition (IC₅₀ ~10 nM) is comparable to axitinib but weaker than sunitinib (IC₅₀ ~2 nM) . However, its dual PDGFR/VEGFR blockade may enhance anti-angiogenic effects in hypoxic tumors.
- c-Kit-Driven Tumors : XL-820’s c-Kit inhibition (IC₅₀ ~15 nM) is less potent than imatinib (IC₅₀ ~0.1 nM), implying reduced efficacy in GIST without combinatorial regimens .
- Toxicity Profile : Multi-targeted TKIs like sunitinib exhibit dose-limiting toxicities (hypertension, hand-foot syndrome) due to VEGFR inhibition. XL-820’s similar target profile predicts analogous adverse effects, though its pharmacokinetics (unpublished) may influence tolerability.
Development Challenges and Opportunities
- Resistance Mechanisms : Like imatinib, XL-820 may face resistance via c-Kit mutations (e.g., D816V), necessitating combination therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
